N-(3-chloro-2-methylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride
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Overview
Description
N-(3-chloro-2-methylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a chlorinated aromatic ring with a cyclopenta[b]quinoline moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Cyclopenta[b]quinoline Core: This step involves the cyclization of a suitable precursor, such as a substituted aniline, with a cyclopentanone derivative under acidic or basic conditions.
Chlorination and Methylation: The aromatic ring is then chlorinated and methylated using reagents like thionyl chloride and methyl iodide, respectively.
Amine Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has a different application profile compared to N-(3-chloro-2-methylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride.
Cetylpyridinium chloride and domiphen bromide: These compounds are structurally similar and have been studied for their potential to enhance the activity of other drugs.
Uniqueness
This compound stands out due to its unique combination of a chlorinated aromatic ring and a cyclopenta[b]quinoline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2.ClH/c1-12-15(20)8-5-10-16(12)22-19-13-6-2-3-9-17(13)21-18-11-4-7-14(18)19;/h2-3,5-6,8-10H,4,7,11H2,1H3,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHPXUUIXJNXQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=C3CCCC3=NC4=CC=CC=C42.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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